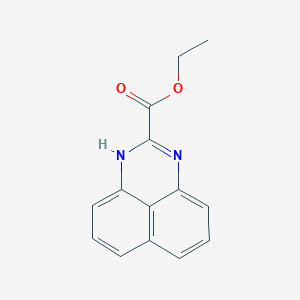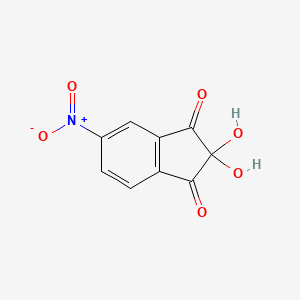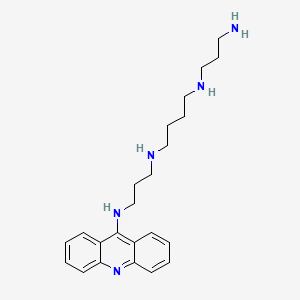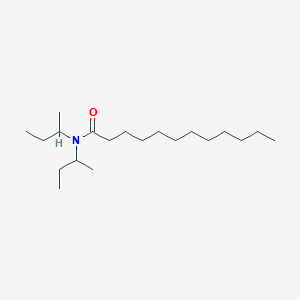![molecular formula C36H56N2O2 B14333835 N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline CAS No. 110504-63-7](/img/no-structure.png)
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is a complex organic compound with the molecular formula C36H56N2O2 It is characterized by a long docosyl chain attached to an aniline group, which is further substituted with a nitrophenyl ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Docosyl Chain: The docosyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Ethenyl Moiety: This step involves the reaction of the aniline derivative with a nitrophenyl ethenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Docosyl-4-[2-(4-aminophenyl)ethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Docosyl-4-[2-(4-methylphenyl)ethenyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Propiedades
| 110504-63-7 | |
Fórmula molecular |
C36H56N2O2 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
N-docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C36H56N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32-37-35-28-24-33(25-29-35)22-23-34-26-30-36(31-27-34)38(39)40/h22-31,37H,2-21,32H2,1H3 |
Clave InChI |
HBYGBFSIGJSGDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)



